molecular formula C13H15N3O2 B12897031 6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 88200-81-1

6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12897031
CAS No.: 88200-81-1
M. Wt: 245.28 g/mol
InChI Key: HVWYWBXVTFXQOY-UHFFFAOYSA-N
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Description

6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dimethylphenylamino group and a methyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized to form the pyrimidine ring. The reaction conditions typically involve refluxing the reaction mixture in ethanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-(3,5-dimethylphenyl)pyrimidine
  • 3,5-Dimethylphenylamino-2,4-dihydropyrimidine
  • 6-(3,5-Dimethylphenyl)-3-methylpyrimidine-2,4-dione

Uniqueness

6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenylamino group and the methyl group at specific positions on the pyrimidine ring can result in distinct properties compared to other similar compounds.

Properties

CAS No.

88200-81-1

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

6-(3,5-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H15N3O2/c1-8-4-9(2)6-10(5-8)14-11-7-12(17)16(3)13(18)15-11/h4-7,14H,1-3H3,(H,15,18)

InChI Key

HVWYWBXVTFXQOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=O)N(C(=O)N2)C)C

Origin of Product

United States

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